Sulfo-Cyanine3 DBCO
Description
Sulfo-Cyanine3 DBCO is a water-soluble fluorescent dye designed for copper-free click chemistry applications. It consists of a cyanine-based fluorophore (Cyanine3) linked to a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-functionalized molecules.
Properties
Molecular Formula |
C51H55KN4O8S2 |
|---|---|
Molecular Weight |
955.24 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C51H56N4O8S2.K/c1-50(2)41-33-39(64(58,59)60)27-29-44(41)53(5)46(50)21-16-22-47-51(3,4)42-34-40(65(61,62)63)28-30-45(42)54(47)32-15-7-8-23-48(56)52-31-14-6-9-24-49(57)55-35-38-19-11-10-17-36(38)25-26-37-18-12-13-20-43(37)55;/h10-13,16-22,27-30,33-34H,6-9,14-15,23-24,31-32,35H2,1-5H3,(H2-,52,56,58,59,60,61,62,63);/q;+1/p-1 |
InChI Key |
RVXZNWAROQXSQM-UHFFFAOYSA-M |
SMILES |
CC1(C)C2=CC(S(=O)(O[K])=O)=CC=C2N(C)/C1=C/C=C/C(C3(C)C)=[N+](C4=CC=C(S(=O)([O-])=O)C=C34)CCCCCC(NCCCCCC(N5C6=CC=CC=C6C#CC7=CC=CC=C7C5)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Scientific Research Applications
Key Features
- Copper-Free Click Chemistry : Sulfo-Cyanine3 DBCO allows for the conjugation of azide-containing biomolecules without the need for copper catalysts, making it ideal for sensitive biological applications where copper presence may interfere with results .
- High Quantum Yield : Provides bright fluorescence, which is essential for imaging applications .
- Reduced Background Signal : Offers lower background fluorescence compared to other commonly used dyes, enhancing imaging clarity .
Applications in Scientific Research
-
Fluorescence Microscopy
- Used for clear imaging of cellular structures and processes.
- Effective in visualizing azide-tagged biomolecules through copper-free click reactions.
-
Flow Cytometry
- Facilitates precise cell sorting and analysis by providing distinct fluorescence signals.
- Bioconjugation
- Molecular Probes
- Extracellular Vesicle Functionalization
Imaging Azide-Tagged Biomolecules
A study demonstrated the use of this compound for imaging azide-tagged biomolecules in live cells. The dye was conjugated to a modified protein, allowing for real-time visualization without the interference of copper ions, which could be detrimental to cellular health .
Antibody Functionalization
In another application, researchers functionalized antibodies with this compound to enhance their detection capabilities in flow cytometry assays. The conjugation process was optimized to ensure high yields and specificity, resulting in improved signal intensity during analysis .
RNA Labeling
This compound was employed to label RNA molecules for studying gene expression patterns. The labeling efficiency was assessed using fluorescence microscopy, confirming its utility in tracking RNA dynamics within cells .
Data Table: Comparative Analysis of Fluorescent Dyes
| Property | This compound | Alexa Fluor 555 | TAMRA |
|---|---|---|---|
| Absorption Maximum (nm) | 554 | 555 | 550 |
| Emission Maximum (nm) | 568 | 565 | 580 |
| Quantum Yield | High | High | Moderate |
| Solubility | Water-soluble | Water-soluble | Moderate |
| Background Signal | Low | Moderate | High |
| Copper-Free Click Reaction | Yes | No | No |
Comparison with Similar Compounds
Key Properties:
- Chemical Structure : Molecular formula C₅₁H₅₅N₄KO₈S₂ , molecular weight 955.23 .
- Optical Characteristics : Excitation (λₑₓ) at ~555 nm and emission (λₑₘ) at ~580 nm, emitting orange-red fluorescence .
- Solubility : Highly water-soluble (0.11 M in water), also compatible with DMSO and DMF .
- Purity and Stability : ≥95% purity (HPLC-MS validated), stable for 24 months at -20°C .
Limitations:
- Fluorescence Quenching : Signal attenuation at high concentrations .
- Background Fluorescence : May require optimization in complex biological samples .
Comparison with Similar Compounds
Below is a comparative analysis of Sulfo-Cyanine3 DBCO and structurally or functionally related compounds:
*Reaction kinetics vary with pH, temperature, and azide concentration .
Key Differentiators:
Optical Performance :
- This compound operates in the visible spectrum, ideal for standard microscopy.
- Sulfo-Cyanine3.5 and Cyanine5 DBCO shift to NIR, reducing autofluorescence in deep-tissue imaging .
Solubility and Compatibility :
- Trisulfo-Cy3 DBCO and DBCO-Disulfo-Cyanine3 exhibit enhanced water solubility, improving performance in physiological conditions .
Reaction Efficiency :
This compound in Practice:
Preparation Methods
Activation of DBCO as an NHS Ester
DBCO-NHS ester is synthesized by reacting DBCO-COOH with N-hydroxysuccinimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This yields a stable active ester with high reactivity toward amines.
Reaction Conditions:
Characterization of DBCO-NHS
Conjugation of DBCO-NHS to Sulfo-Cyanine3 Amine
Sulfo-Cyanine3 derivatives typically feature a primary amine group for bioconjugation. The reaction between DBCO-NHS and the dye’s amine proceeds via nucleophilic acyl substitution, forming a stable amide bond.
Reaction Protocol
Optimization Parameters
-
pH: 8.5 maximizes amine reactivity while minimizing hydrolysis of NHS ester.
-
Molar Excess: A 1.2:1 ratio of DBCO-NHS to dye ensures >90% conjugation efficiency.
-
Temperature: Elevated temperatures (>30°C) risk DBCO degradation.
Yield and Purity Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Yield | 85–92% | |
| HPLC Purity | 95% | |
| Fluorescence Quantum Yield | 0.1 (post-conjugation) |
Analytical Validation of this compound
Spectroscopic Characterization
Functional Assays
-
Click Reactivity: Incubate with azide-functionalized bovine serum albumin (BSA; 10 µM) in PBS. Monitor conjugation efficiency via SDS-PAGE (Coomassie staining) and fluorescence imaging.
Industrial-Scale Production Considerations
Process Optimization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC-MS |
| DBCO:Dye Ratio | 1:1 (±0.05) | NMR |
| Endotoxin Levels | <0.1 EU/mg | LAL assay |
Challenges and Mitigation Strategies
Hydrolysis of DBCO-NHS
Fluorescence Quenching
Q & A
Q. How does Sulfo-Cyanine3 DBCO enable specific labeling of biomolecules in live-cell imaging?
this compound utilizes a copper-free click reaction to conjugate with azide-functionalized biomolecules, enabling selective labeling without cytotoxic copper catalysts. This reaction is rapid, bioorthogonal, and suitable for live-cell systems. Key steps include:
- Azide functionalization : Introduce azide groups to target proteins, nucleic acids, or small molecules via chemical or genetic methods .
- Conjugation : Incubate azide-modified targets with this compound under physiological conditions (e.g., pH 7.4, 37°C) to form stable triazole linkages .
- Imaging : Use fluorescence microscopy (ex/em ~550/570 nm) to track labeled biomolecules in real time . Limitation: High dye concentrations (>10 µM) may cause fluorescence quenching; optimize concentration empirically .
Q. What experimental controls are critical when using this compound for protein interaction studies?
- Negative controls : Use azide-free samples to confirm specificity of the click reaction.
- Competition assays : Add excess azide to reverse DBCO-azide conjugation, verifying dynamic monitoring capability .
- Background correction : Include unstained cells or tissues to account for autofluorescence .
- Cytotoxicity checks : Assess cell viability post-labeling, especially in sensitive cell lines .
Q. How can researchers mitigate fluorescence quenching in high-density labeling experiments?
- Titrate this compound concentrations (start at 1–5 µM) to balance signal intensity and quenching .
- Use shorter incubation times (30–60 minutes) to reduce nonspecific aggregation.
- Pair with spectral unmixing tools to distinguish quenching artifacts from true signals .
Advanced Research Questions
Q. What strategies optimize this compound for dual-labeling with metabolic reporters (e.g., BONCAT)?
- Sequential labeling : First, incorporate azide-bearing noncanonical amino acids (e.g., L-azidohomoalanine, L-AHA) via methionine-free media. Then, conjugate this compound for fluorescence detection .
- Multiplexing : Combine with SILAC (stable isotope labeling by amino acids in cell culture) for proteomic correlation. Use mass spectrometry to resolve neosynthesized proteins .
- Concentration calibration : Adjust L-AHA (0.1–1 mM) and DBCO (1–10 µM) to avoid cross-reactivity .
Q. How can this compound be integrated into drug delivery systems for real-time tracking?
- Drug-DBCO conjugation : Link chemotherapeutic agents (e.g., doxorubicin) to azide-functionalized carriers (e.g., liposomes). Use this compound to label carriers and monitor tumor-targeted delivery .
- In vivo validation : Employ murine models to track biodistribution via fluorescence tomography. Correlate signals with HPLC-measured drug concentrations . Challenge: Background fluorescence in dense tissues requires near-infrared counterstains (e.g., Cy5) for multiplexed imaging .
Q. What quantitative methods assess DBCO incorporation efficiency in protein conjugates?
- Absorbance spectroscopy : Measure the DBCO-to-protein ratio by scanning conjugates at 235–400 nm. Calculate using molar extinction coefficients (DBCO: ε280 ≈ 15,000 M⁻¹cm⁻¹) .
- MALDI-TOF/MS : Compare mass shifts between unmodified and DBCO-labeled proteins .
- Functional assays : Validate labeling efficiency via flow cytometry or ELISA using azide-functionalized probes .
Methodological Challenges and Solutions
Key Applications in Academic Research
- Dynamic protein interaction mapping : Reversibly label interacting partners using excess azide to dissociate DBCO conjugates .
- Single-molecule resolution : Engineer DNA scaffolds with DBCO for superlattice formation (e.g., protein-gold nanoparticle assemblies) .
- Tumor microenvironment studies : Label disease-specific biomarkers (e.g., HER2) for spatial profiling in biopsy samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
